molecular formula C11H14F3N3O2S B1372067 2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate CAS No. 1209253-45-1

2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B1372067
CAS No.: 1209253-45-1
M. Wt: 309.31 g/mol
InChI Key: BELBFCBNEBEPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate is a synthetic organic compound with the molecular formula C11H14F3N3O2S It is characterized by the presence of a trifluoroethyl group, a cyclohexyl ring, and a thiadiazole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 5-cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

2,2,2-Trifluoroethanol+5-Cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate\text{2,2,2-Trifluoroethanol} + \text{5-Cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate} \rightarrow \text{this compound} 2,2,2-Trifluoroethanol+5-Cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate→2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale synthesis might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a specialty chemical in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A related compound used as a solvent and reagent in organic synthesis.

    N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Another thiourea derivative with applications in organic transformations.

Uniqueness

2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate is unique due to its combination of a trifluoroethyl group, a cyclohexyl ring, and a thiadiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2S/c12-11(13,14)6-19-10(18)15-9-17-16-8(20-9)7-4-2-1-3-5-7/h7H,1-6H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELBFCBNEBEPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.